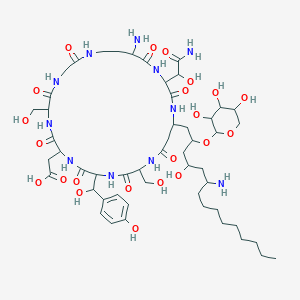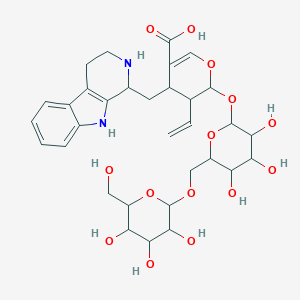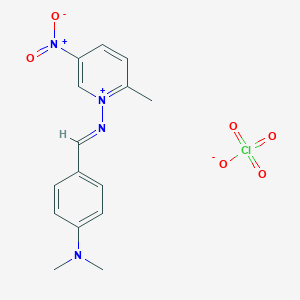![molecular formula C20H20N2O2 B233862 2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B233862.png)
2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole is a chemical compound that has been extensively studied in scientific research. It is also known by the name MBPBO and is a potent and selective inhibitor of the dopamine transporter.
作用機序
The mechanism of action of MBPBO is related to its ability to inhibit the reuptake of dopamine by binding to the dopamine transporter. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can have various effects on the brain and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MBPBO are related to its ability to modulate the levels of dopamine in the brain. It has been shown to increase dopamine release in the prefrontal cortex and striatum, which can lead to improved cognitive function and motor activity. MBPBO has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which can have an effect on stress and anxiety levels.
実験室実験の利点と制限
One of the advantages of using MBPBO in lab experiments is its potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in various neurological disorders. However, one of the limitations of using MBPBO is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of MBPBO. One direction is to investigate its potential therapeutic applications in various neurological disorders. Another direction is to study its effects on other neurotransmitter systems and their interactions with dopamine. Additionally, further research is needed to understand the potential toxicity of MBPBO and to develop safer analogs for use in lab experiments.
Conclusion:
In conclusion, MBPBO is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. It is a potent and selective inhibitor of the dopamine transporter and has been shown to have various biochemical and physiological effects. While it has advantages for lab experiments, it also has limitations and potential toxicity. There are several future directions for the study of MBPBO, including investigating its therapeutic applications, studying its effects on other neurotransmitter systems, and developing safer analogs for use in lab experiments.
合成法
The synthesis of MBPBO involves a series of chemical reactions that start with the reaction of 4-methylbenzoyl chloride with piperidine to form 1-(4-methylbenzoyl)piperidine. This compound is then reacted with 2-amino-phenol to produce 2-[1-(4-methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole. The final product is purified using column chromatography.
科学的研究の応用
MBPBO has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to be a potent and selective inhibitor of the dopamine transporter, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. MBPBO has also been studied for its antidepressant and anxiolytic effects.
特性
分子式 |
C20H20N2O2 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C20H20N2O2/c1-14-6-8-16(9-7-14)20(23)22-12-10-15(11-13-22)19-21-17-4-2-3-5-18(17)24-19/h2-9,15H,10-13H2,1H3 |
InChIキー |
WXAXIATYTDZWQS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3 |
正規SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 9-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B233800.png)


![(4S)-2,2-difluoro-N,6-dimethyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]-3-oxoheptanamide](/img/structure/B233814.png)

![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B233848.png)

![[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate](/img/structure/B233893.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233896.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233899.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233907.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B233913.png)
![2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate](/img/structure/B233916.png)